Trans-ISRIB vs. Cis-ISRIB: 100-Fold Stereochemical Potency Differential
The trans-isomer of ISRIB demonstrates 100-fold greater potency than the cis-isomer in reversing eIF2α phosphorylation effects. This stereospecificity confirms that only trans-ISRIB engages the cellular target (eIF2B) with high affinity [1].
| Evidence Dimension | Potency in reversing eIF2α phosphorylation effects (IC50) |
|---|---|
| Target Compound Data | 5 nM (trans-ISRIB) |
| Comparator Or Baseline | 600 nM (cis-ISRIB) |
| Quantified Difference | 100-fold greater potency |
| Conditions | HEK293T cells; ATF4 luciferase reporter assay under tunicamycin-induced ER stress |
Why This Matters
Procurement of trans-ISRIB rather than mixed-isomer or cis-isomer preparations is essential to achieve the published cellular efficacy.
- [1] Sidrauski C, Tsai JC, Kampmann M, Hearn BR, Vedantham P, Jaishankar P, et al. Pharmacological dimerization and activation of the exchange factor eIF2B antagonizes the integrated stress response. eLife. 2015;4:e07314. DOI: 10.7554/eLife.07314. View Source
